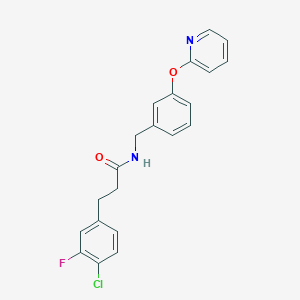

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

説明

特性

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O2/c22-18-9-7-15(13-19(18)23)8-10-20(26)25-14-16-4-3-5-17(12-16)27-21-6-1-2-11-24-21/h1-7,9,11-13H,8,10,14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDFKBWOZOBGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-fluoroaniline with a suitable acylating agent to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-(pyridin-2-yloxy)benzyl chloride under basic conditions to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide exhibit promising anticancer properties. These compounds are designed to target specific pathways involved in cancer cell proliferation and survival. A study demonstrated that derivatives of this compound could inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. This suggests its applicability in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Applications

There is ongoing research into the neuroprotective effects of this compound. Preliminary findings indicate that it may help in mitigating neuronal damage associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Synthetic Methodologies

The synthesis of 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves multi-step processes including:

- Formation of the Propanamide Backbone : Utilizing acylation reactions to attach the propanamide group.

- Introduction of the Pyridine Moiety : Employing nucleophilic substitution reactions to incorporate the pyridin-2-yloxy group.

- Final Coupling Reactions : Using coupling agents to link the aromatic systems effectively.

A notable method involves using oxalyl chloride and N,N-dimethylformamide as reagents to facilitate the formation of the desired amide linkage under controlled conditions .

Case Studies

作用機序

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Core Structural Similarities and Variations

The compound shares a propanamide-linked aromatic scaffold with several analogues (Table 1). Key structural variations include:

- Substituents on the phenyl ring : Chloro, fluoro, methylsulfonyl, or trifluoromethyl groups.

- Pyridine moiety : Positional isomers (e.g., pyridin-2-yl vs. pyridin-3-yl) and additional functionalizations (e.g., trifluoromethyl).

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- The methylsulfonyl group in the analogue introduces strong polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.

- Pyridine functionalization :

Key Research Findings and Gaps

- Structural activity relationships (SAR) : Chlorine and fluorine at the 4- and 3-positions of the phenyl ring may optimize steric and electronic interactions with hydrophobic binding pockets.

- Data limitations: No direct biological data for the target compound exists in the provided evidence, necessitating further studies on its pharmacokinetic and pharmacodynamic profiles.

- Opportunities : Hybridizing the target’s EWG-substituted phenyl with PF3845’s trifluoromethylpyridine could yield derivatives with improved potency and selectivity.

生物活性

3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Chemical Formula : C23H25ClFN3O3

- Molecular Weight : 445.914 g/mol

- IUPAC Name : (3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-(morpholin-4-yl)cyclohex-1-ene-1-carboxamide

- DrugBank Accession Number : DB08068

The compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. It has been shown to influence various signaling pathways, particularly those involving G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters .

Antiviral Activity

Research indicates that derivatives similar to this compound have demonstrated antiviral properties against several viruses. For example, compounds in the same structural class have shown efficacy against the hepatitis C virus (HCV) with IC50 values ranging from 0.26 to 0.35 μM, indicating potent antiviral activity with low cytotoxicity .

Neuroleptic Activity

The compound's structural analogs have been evaluated for neuroleptic effects, showing promise as potential treatments for psychotic disorders. In studies, certain benzamide derivatives exhibited significant antipsychotic activity, suggesting that modifications to the structure can enhance efficacy while minimizing side effects .

Efficacy in Biological Assays

A summary of key findings from various studies is presented in the table below:

| Study | Assay Type | Target Virus/Pathway | IC50/EC50 Values | Comments |

|---|---|---|---|---|

| Ouyang et al. (2024) | Antiviral | HCV | 0.26 μM | Low cytotoxicity observed |

| Research on benzamides | Neuroleptic | Apomorphine-induced behavior | 15 times more active than metoclopramide | High therapeutic index noted |

| MDPI Study (2024) | GPCR Interaction | Various GPCRs | Not specified | Implications for drug design |

Case Studies

- HCV Inhibition : A study demonstrated that compounds structurally related to 3-(4-chloro-3-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide inhibited HCV replication effectively in vitro, with minimal cytotoxic effects on host cells .

- Neuropharmacological Evaluation : Compounds derived from this chemical class were tested for their ability to mitigate apomorphine-induced stereotypy in rodent models, showing a significant reduction in stereotypic behavior compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。